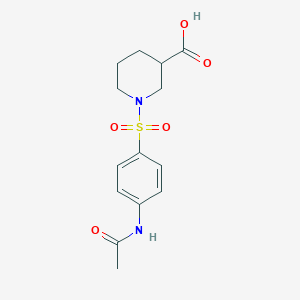

1-(4-Acetylamino-benzenesulfonyl)-piperidine-3-carboxylic acid

Description

1-(4-Acetylamino-benzenesulfonyl)-piperidine-3-carboxylic acid is a sulfonamide-derived compound featuring a piperidine ring substituted with a carboxylic acid group at the 3-position and a 4-acetylamino-benzenesulfonyl moiety. The acetylated aromatic sulfonyl group likely enhances metabolic stability compared to unmodified sulfonamides, while the carboxylic acid may contribute to solubility and binding interactions.

Properties

IUPAC Name |

1-(4-acetamidophenyl)sulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-10(17)15-12-4-6-13(7-5-12)22(20,21)16-8-2-3-11(9-16)14(18)19/h4-7,11H,2-3,8-9H2,1H3,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHYXBVTNCEQGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method includes the acetylation of 4-aminophenylsulfonyl chloride followed by a coupling reaction with piperidine-3-carboxylic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylamino-benzenesulfonyl)-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are possible with reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Acetylamino-benzenesulfonyl)-piperidine-3-carboxylic acid is utilized in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Acetylamino-benzenesulfonyl)-piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-3-carboxylic Acid (CAS 321970-64-3)

- Structural Difference: Methoxycarbonylamino group replaces acetylamino.

- Molecular Formula : C₁₄H₁₈N₂O₆S

- Molecular Weight : 342.37 g/mol

- Key Properties :

- Density: 1.447 ± 0.06 g/cm³ (predicted)

- pKa: 4.24 ± 0.20 (predicted carboxylic acid)

1-(4-Bromobenzenesulfonyl)-piperidine-3-carboxylic Acid (CAS 377772-91-3)

- Structural Difference: Bromine atom replaces acetylamino.

- Molecular Formula: C₁₂H₁₄BrNO₄S (inferred from )

- Purity : 95%

- Implications : Bromine’s electronegativity and size could enhance lipophilicity (higher logP) and influence halogen bonding in target interactions, making it a candidate for hydrophobic binding pockets in enzymes .

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid (CAS 930111-02-7)

- Structural Difference : Pyrazine ring replaces benzenesulfonyl group.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 221.25 g/mol

- Physical Properties : Melting point = 185–186.5°C

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic Acid (CAS 461456-17-7)

- Structural Difference: Benzodioxin-sulfonyl group replaces acetylamino-benzenesulfonyl.

- Molecular Formula: C₁₄H₁₇NO₆S

- Molecular Weight : 327.35 g/mol

- Key Properties :

- XLogP3: 0.8

- Hydrogen bond acceptors: 7

1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic Acid (CAS 1171356-85-6)

- Structural Difference : Pyridazinyl-piperazine moiety replaces benzenesulfonyl.

- Molecular Formula : C₁₅H₂₃N₅O₂

- Molecular Weight : 305.38 g/mol

- Key Properties: Hydrogen bond donors: 1 Hydrogen bond acceptors: 7

- Implications : The methylpiperazine group introduces basicity and flexibility, which could enhance binding to charged protein residues or nucleic acids .

Comparative Data Table

*Estimated based on analogs.

Key Findings and Implications

- Polar Groups (e.g., methoxycarbonylamino): Enhance solubility but may reduce cell permeability. Heteroaromatic Systems (e.g., pyrazine, pyridazine): Facilitate target engagement via π-π stacking or hydrogen bonding.

- Safety Considerations : Analogous compounds (e.g., piperidine-3-carboxylic acid derivatives) require precautions such as PPE and proper ventilation during handling, as indicated in safety data sheets .

Biological Activity

1-(4-Acetylamino-benzenesulfonyl)-piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H18N2O5S

- Molecular Weight : 326.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Its structure features a piperidine ring that enhances its lipophilicity, potentially facilitating cellular uptake. The sulfonamide group may contribute to its interaction with enzymes or receptors involved in various biochemical pathways.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, possibly through modulation of inflammatory cytokines.

- Anticancer Properties : Investigations into its anticancer effects have revealed that it may induce apoptosis in cancer cell lines, although further studies are required to elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cells |

Study on Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of similar compounds. The researchers found that derivatives of piperidine sulfonamides could inhibit specific kinases involved in cancer progression, suggesting a similar potential for this compound .

Investigation into Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of related sulfonamide compounds. The findings indicated that these compounds could significantly reduce levels of pro-inflammatory cytokines in cultured macrophages, supporting the hypothesis that this compound may exhibit similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.